6-Iodo-pyridine-2-carboxylic acid hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

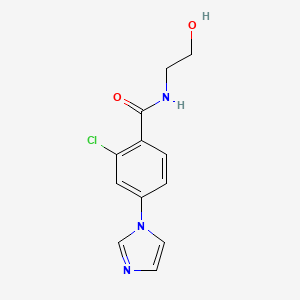

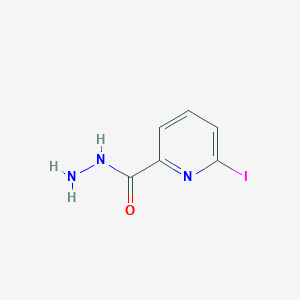

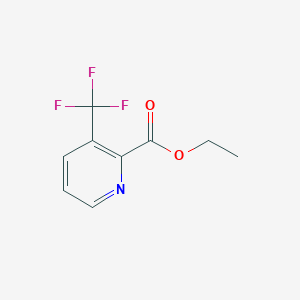

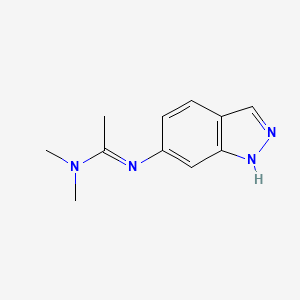

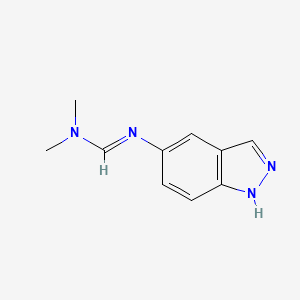

“6-Iodo-pyridine-2-carboxylic acid hydrazide” is a chemical compound with the molecular formula C6H6IN3O . It’s a derivative of pyridine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “6-Iodo-pyridine-2-carboxylic acid hydrazide” consists of a pyridine ring with an iodine atom at the 6th position and a carboxylic acid hydrazide group at the 2nd position .

Chemical Reactions Analysis

While specific chemical reactions involving “6-Iodo-pyridine-2-carboxylic acid hydrazide” are not available, it’s known that pyridine-2-carboxylic acid can act as an effective catalyst in multi-component reactions .

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activities

6-Iodo-pyridine-2-carboxylic acid hydrazide and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research has demonstrated that various hydrazide derivatives possess significant antibacterial properties, effective against a range of bacterial strains. For example, studies on substituted pyridine and fused pyridine derivatives, including hydrazides, have shown notable antimicrobial and antioxidant activity (Flefel et al., 2018). Additionally, synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides and their demonstrated antibacterial activity further supports this application (Kostenko et al., 2015).

Molecular Docking and Synthesis Studies

Molecular docking and synthesis studies have been conducted on pyridine and hydrazide derivatives, including the analysis of their potential in binding to specific proteins. This is important in drug development and understanding the interaction of these compounds with biological targets. For instance, novel pyridine and pyridotriazine derivatives, derived from hydrazides, have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins (Flefel et al., 2018).

Structural Characterization and Chemical Analysis

Research has also been directed towards the structural characterization and chemical analysis of hydrazide derivatives. This includes studies on monosubstituted dipicolinic acid hydrazide derivatives and their complex formation with elements like Cobalt and Chromium. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including catalysis and material science (Blagus Garin et al., 2019).

Antitubercular Activity

Some derivatives of 6-Iodo-pyridine-2-carboxylic acid hydrazide have been studied for their antitubercular activity. For instance, isonicotinic acid hydrazides, chemically similar to pyridine derivatives, have been evaluated for their effectiveness against Mycobacterium tuberculosis, providing a potential avenue for treating tuberculosis (Seydel et al., 1976).

Safety And Hazards

Propiedades

IUPAC Name |

6-iodopyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUAHTXSISUBKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640060 |

Source

|

| Record name | 6-Iodopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-pyridine-2-carboxylic acid hydrazide | |

CAS RN |

851102-43-7 |

Source

|

| Record name | 6-Iodopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)